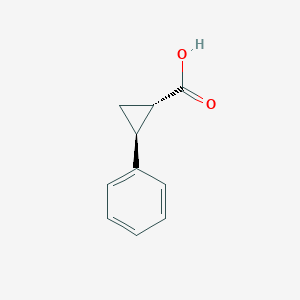
2-(ethylsulfanyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as acetaldehyde, often involves the oxidation of a primary alcohol . For instance, ethanol can be dehydrogenated to form acetaldehyde . Another method involves the formation of an acetal through a process that requires an acid catalyst and the removal of water produced during the reaction .Chemical Reactions Analysis
Aldehydes, including acetaldehyde, can undergo a variety of reactions. They can be oxidized to carboxylic acids . Ethanol, for instance, can be dehydrogenated to form acetaldehyde, which can then be further oxidized to acetic acid .Mécanisme D'action
Target of Action
It is known that aldehydes, in general, can interact with various biological molecules, potentially disrupting their functions .
Mode of Action
Aldehydes like acetaldehyde, a close relative, are known to be highly reactive and can form adducts with proteins and dna, potentially leading to cellular damage .
Biochemical Pathways
, it’s worth noting that aldehydes play a significant role in various metabolic processes. For instance, acetaldehyde, a metabolite of ethanol, is involved in the alcohol metabolism pathway .
Pharmacokinetics
Aldehydes are generally known to be highly reactive and can be rapidly metabolized in the body .
Result of Action
Aldehydes, in general, can cause various adverse health effects due to their high reactivity and potential to form adducts with biological molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(ethylsulfanyl)acetaldehyde . Aldehydes are broadly distributed in the indoor and outdoor environment and can be formed during various processes such as cooking, combustion, and industrial operations .
Safety and Hazards
Orientations Futures
Research on aldehydes, including acetaldehyde, continues to evolve. Recent studies have focused on the role of acetaldehyde in different phases of ethanol self-administration and voluntary ethanol consumption, the distinction in the central effects of ethanol, and the role of the acetaldehyde-dopamine condensation product, salsolinol . Additionally, the sustainable development of aldehyde production from renewable resources like ethanol is a topic of ongoing research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-(ethylsulfanyl)acetaldehyde can be achieved through the thioacetalization of acetaldehyde with ethanethiol followed by oxidation of the resulting thioacetal.", "Starting Materials": [ "Acetaldehyde", "Ethanethiol", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Add ethanethiol to acetaldehyde in the presence of sodium hydroxide to form the thioacetal intermediate.", "Purify the thioacetal intermediate by distillation.", "Oxidize the purified thioacetal intermediate with hydrogen peroxide to form 2-(ethylsulfanyl)acetaldehyde.", "Purify the final product by distillation or recrystallization." ] } | |
Numéro CAS |
33672-79-6 |
Nom du produit |
2-(ethylsulfanyl)acetaldehyde |
Formule moléculaire |
C4H8OS |
Poids moléculaire |
104.2 |
Pureté |
85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



